5-HT2A Receptor Antagonism: 100-Fold Superiority of SDZ NVI-085 Over Structural Analog SK&F 89748-A
In the rat isolated aorta assay, SDZ NVI-085 exhibits potent competitive antagonism of 5-HT-induced contraction with a pKB value of 8.13 ± 0.08. The structurally related α1-adrenoceptor agonist SK&F 89748-A shows markedly weaker activity, producing inhibition only at the highest concentration tested (1 μM) with an associated pA2 value of 6.0 ± 0.1 [1]. This represents an approximately 100-fold difference in antagonist potency. In complementary experiments using rat caudal artery precontracted with 5-HT (1 μM), SDZ NVI-085 produced concentration-dependent relaxation with a pIC50 of 7.2 ± 0.1, while having no effect on arteries precontracted with vasopressin or U46619, confirming specificity for 5-HT-mediated contraction [2].
| Evidence Dimension | 5-HT-induced contraction antagonism potency |
|---|---|
| Target Compound Data | pKB = 8.13 ± 0.08; pA2 = 8.0 (slope 1.0); pIC50 = 7.2 ± 0.1 |
| Comparator Or Baseline | SK&F 89748-A: pA2 = 6.0 ± 0.1 (only at 1 μM) |
| Quantified Difference | ~100-fold difference in antagonist potency (pKB/pA2 difference of ~2.1 log units) |
| Conditions | Rat isolated aorta (5-HT-induced contraction); rat isolated caudal artery (5-HT, 1 μM) |
Why This Matters
Researchers requiring a compound with combined α1-agonism and potent 5-HT2A antagonism cannot substitute SK&F 89748-A or other α1-agonists; SDZ NVI-085 provides 100-fold greater 5-HT antagonism in the same structural class.
- [1] Van der Graaf PH, Apaydin S, Saxena PR. The α1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta. Eur J Pharmacol. 1995;287(3):309-312. View Source
- [2] Lachnit WG, Ford APDW, Clarke DE. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties. Eur J Pharmacol. 1996;297(1-2):83-86. View Source
